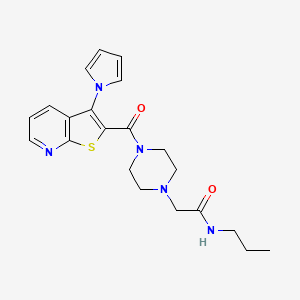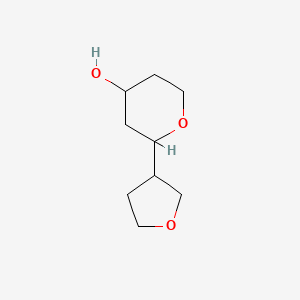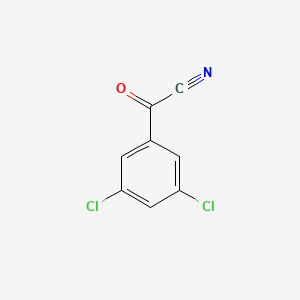![molecular formula C20H16N2O2S2 B2463250 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole CAS No. 59543-71-4](/img/structure/B2463250.png)
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While I couldn’t find the specific synthesis for your compound, the 4-methoxyphenyl component can be synthesized from phenol through methylation2. Thiazole can be synthesized from halogenated compounds, thiourea, and α-haloketones3.Molecular Structure Analysis
The molecular structure of your compound would consist of two 4-methoxyphenyl groups attached to a thiazole ring. However, without specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed analysis of the chemical reactions involving your compound. However, thiazoles typically undergo reactions at the sulfur and nitrogen atoms3.Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on the specific arrangement of its components. For example, the presence of the methoxy group might increase the compound’s solubility in certain solvents1.Applications De Recherche Scientifique
Central Nervous System Penetrability
4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole has demonstrated high potency as a selective serotonin-3 receptor antagonist and its ability to effectively penetrate the blood-brain barrier upon peripheral administration, making it useful for both in vitro and in vivo studies related to the central nervous system (Rosen et al., 1990).
Antimicrobial Activity
Research on bioactive molecules structurally similar to 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole, such as CPMPT, highlights their potential in antimicrobial activity. They exhibit antifungal and antibacterial effects, as demonstrated through molecular docking studies (Viji et al., 2020).
Antihypertensive Potential
A study on 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines reveals their potential as antihypertensive drugs. Compounds within this group, including variants of 4-(4-methoxyphenyl), have shown high affinity to the angiotensin II receptor, indicating promise for future pharmacological studies in the area of cardiovascular health (Drapak et al., 2019).
Anti-Candida Activity
A study on (4-(4-substituted-phenyl/2,4-disubstituted-phenyl)-thiazol-2-yl)hydrazine derivatives, including ones with a 4-methoxyphenyl component, demonstrates significant in vitro anti-Candida activity. These compounds have been compared to topical and systemic antifungal drugs, showing promising results for future medicinal applications (Carradori et al., 2013).
Fluorescence and Photophysical Properties
A series of donor-π-acceptor substituted 4-hydroxythiazoles, including ones with 4-methoxyphenyl groups, were synthesized to study their influence on photophysical properties and electronic structure. These compounds, due to their photophysical properties, have potential applications in fluorescence-based technologies (Habenicht et al., 2017).
Safety And Hazards
The safety and hazards would depend on the specific properties of your compound. For example, 4-methoxyphenyl isocyanate is harmful if swallowed, inhaled, or in contact with skin1.
Orientations Futures
Future research could focus on synthesizing your compound and studying its properties. It could also explore potential applications, especially in medicinal chemistry given the pharmaceutical properties of thiazoles4.
Please note that this is a general analysis based on the components of your compound. For a detailed analysis, more specific information would be needed.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-23-15-7-3-13(4-8-15)17-11-25-19(21-17)20-22-18(12-26-20)14-5-9-16(24-2)10-6-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKBPDSCIPBTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2463167.png)
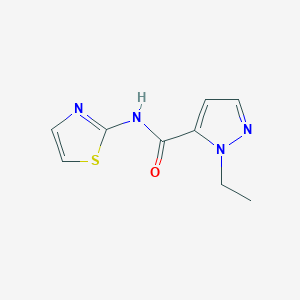
![N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide](/img/structure/B2463172.png)

![2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole](/img/structure/B2463174.png)
acetonitrile](/img/structure/B2463175.png)
![N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2463177.png)
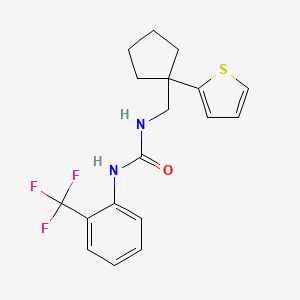
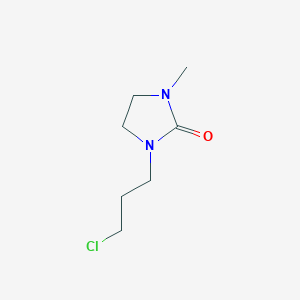
![6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2463180.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2463181.png)
